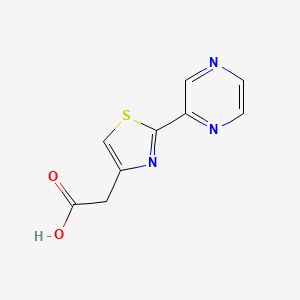

2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Pyrazoles, including compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are a pivotal class of heterocyclic compounds. These compounds, known for their significant agrochemical and pharmaceutical activities, are extensively explored in synthetic strategies and biological activities. Innovative synthetic approaches under microwave conditions and the usage of various reagents have led to the successful synthesis of pyrazole derivatives. These compounds demonstrate a range of chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, showcasing their versatility in scientific research applications (Sheetal et al., 2018).

Bioactive Azolylthioacetic Acids

The synthesis of azolylthioacetic acids, which include structures similar to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, involves various synthetic pathways. These compounds have shown a broad spectrum of biological effects such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The comprehensive review of these compounds suggests that the quest for new bioactive compounds among azolylthioacetic acids holds significant promise for future scientific and medical advancements (V. Chornous et al., 2016).

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives, closely related to 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid, are recognized for their extensive biological activities. These activities include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. The synthesis and modification of these derivatives provide valuable pathways for the development of more active biological agents (A. M. Dar & Shamsuzzaman, 2015).

Heterocyclic Compounds in Synthesis and Dye Chemistry

Compounds like 2-(2-Pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid serve as building blocks in the synthesis of a diverse range of heterocyclic compounds. These compounds have found applications in heterocyclic and dyes synthesis, demonstrating unique reactivity and versatility. The reactivity of these compounds provides mild reaction conditions for generating a variety of dyes and heterocyclic compounds, indicating a vast potential for future transformations in various scientific fields (M. A. Gomaa & H. Ali, 2020).

properties

IUPAC Name |

2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-8(14)3-6-5-15-9(12-6)7-4-10-1-2-11-7/h1-2,4-5H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAFFMMZAAUZTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NC(=CS2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372371 |

Source

|

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256529-20-1 |

Source

|

| Record name | 2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1333816.png)